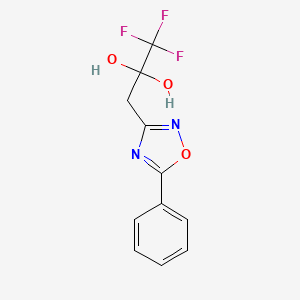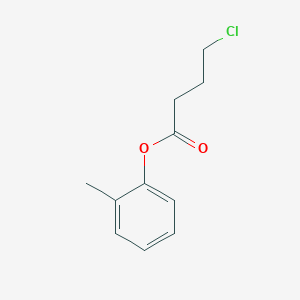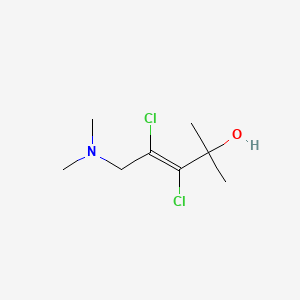![molecular formula C15H12O2 B14338219 [1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl- CAS No. 100914-80-5](/img/structure/B14338219.png)
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has functional groups at the 2 and 2’ positions, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- involves the Friedel-Crafts acylation reaction.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions.
Industrial Production Methods: Industrial production often relies on scalable and efficient methods like the Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The reaction conditions typically involve using a solvent like dichloromethane and maintaining a controlled temperature to ensure high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid derivatives.
Reduction: Biphenyl-2-methanol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Industry:
Materials Science: Used in the production of polymers and advanced materials.
Electronics: Employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action for [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- primarily involves its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Biphenyl-2-carboxaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
2-Acetylbiphenyl: Lacks the aldehyde group, limiting its reactivity in nucleophilic addition reactions.
Uniqueness: The presence of both aldehyde and acetyl groups in [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- makes it a unique and valuable compound for various synthetic and industrial applications. Its dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
100914-80-5 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)13-7-4-5-9-15(13)14-8-3-2-6-12(14)10-16/h2-10H,1H3 |
InChI Key |
QGWGEVKTZRASLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
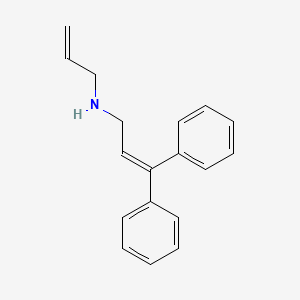
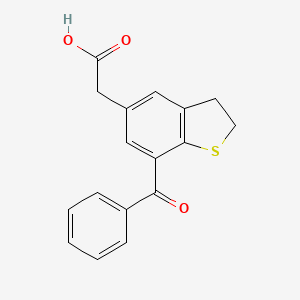
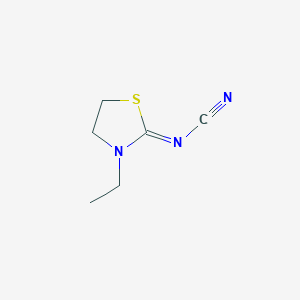

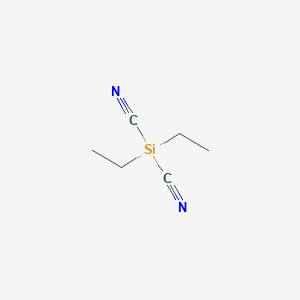
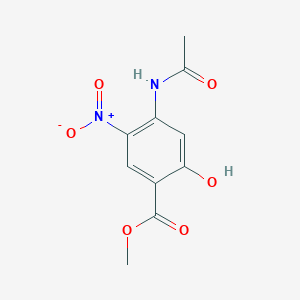
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
